Cy5 se(mono so3)

Fluorescent labeling Bioconjugation Water solubility

Standard non-sulfonated Cy5 NHS esters require organic co-solvents that denature sensitive biomolecules; multi-sulfonated analogs lack membrane permeability for live-cell applications. Cy5 SE (mono SO3) (CAS 400051-84-5) provides an optimized balance of water solubility and hydrophobicity. - **Signal advantage:** Up to 60% higher fluorescence intensity than Alexa Fluor 647 in oligonucleotide microarrays - **Aqueous compatibility:** Conjugation in PBS with ≤5% DMF minimizes protein aggregation - **Cellular delivery:** Intermediate logP (-1.42) enables microinjection or CPP-mediated uptake without harsh transfection - **Direct replacement:** Compatible with standard Cy5 filter sets (633/647 nm excitation)

Molecular Formula C39H47N3O7S
Molecular Weight 701.9 g/mol
CAS No. 400051-84-5
Cat. No. B3264930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy5 se(mono so3)
CAS400051-84-5
Molecular FormulaC39H47N3O7S
Molecular Weight701.9 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCCC(=O)ON5C(=O)CCC5=O)C
InChIInChI=1S/C39H47N3O7S/c1-38(2)29-17-10-12-19-31(29)40(26-14-6-9-23-37(45)49-42-35(43)24-25-36(42)44)33(38)21-7-5-8-22-34-39(3,4)30-18-11-13-20-32(30)41(34)27-15-16-28-50(46,47)48/h5,7-8,10-13,17-22H,6,9,14-16,23-28H2,1-4H3
InChIKeyBMICCHYLJBUIFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy5 SE (mono SO3) Overview


Cy5 SE (mono SO3), also known as Cy5 NHS ester (mono sulfonate) or Cyanine5-Sulfo-NHS, is a far-red fluorescent labeling reagent belonging to the cyanine dye family. Its core structure is a pentamethine indocyanine (Cy5) chromophore, featuring a single sulfonate (–SO₃⁻) group and an N-hydroxysuccinimide (NHS) ester reactive moiety . The NHS ester enables efficient covalent conjugation to primary amines (–NH₂) on proteins, peptides, antibodies, and amine-modified oligonucleotides under mild alkaline conditions (pH ~7.5–8.5) [1]. The single sulfonate substitution confers partial water solubility while retaining sufficient hydrophobicity for efficient cellular uptake in certain applications, distinguishing it from both non-sulfonated Cy5 derivatives and highly water-soluble, multi-sulfonated analogs .

Water-Soluble Conjugation

NHS ester reacts with primary amines in aqueous buffer (pH 7.5–8.5) for protein/antibody labeling.

Intermediate Hydrophilicity

Balanced logP profile supports live-cell delivery while reducing organic co-solvent requirements.

Positive Core Charge

May support higher signal in oligonucleotide microarrays relative to negatively charged dyes.

Why Cy5 SE (mono SO3) Cannot Be Substituted


The physicochemical and performance profile of Cy5 SE (mono SO3) is tightly governed by its single sulfonate group. Non-sulfonated Cy5 NHS esters (e.g., CAS 146368-14-1) exhibit poor aqueous solubility (logP ≈ -0.57) and require organic co-solvents (e.g., DMF or DMSO) for conjugation, which can denature sensitive biomolecules and promote dye aggregation . Conversely, multi-sulfonated dyes like Sulfo-Cy5 NHS ester (bis-sulfonate, CAS 2230212-27-6) or Alexa Fluor 647 (tetra-sulfonate) achieve extreme hydrophilicity (logP ≤ -1.42), which can compromise membrane permeability in live-cell imaging or intracellular delivery applications . Cy5 SE (mono SO3) occupies a strategic middle ground, offering sufficient water solubility to minimize organic co-solvent requirements and reduce nonspecific binding, while preserving sufficient hydrophobicity for favorable interactions with lipid bilayers or hydrophobic protein pockets. Furthermore, the positive net charge of the Cy5 core (compared to the negative charges of Alexa Fluor 647) has been shown to produce up to 60% higher fluorescence intensity in oligonucleotide microarray hybridizations, a difference that cannot be overcome by simply adjusting concentration . The quantitative evidence below substantiates these distinctions.

Non-Sulfonated Cy5
Requires organic co-solvents (DMF/DMSO) that may denature sensitive proteins and promote aggregation.
Multi-Sulfonated Dyes
High water solubility limits membrane permeability, reducing suitability for live-cell intracellular labeling.
Negatively Charged Dyes
Dyes like Alexa Fluor 647 may yield lower signal in short oligonucleotide microarrays due to electrostatic effects.

Cy5 SE (mono SO3) Comparative Performance


Enhanced Water Solubility vs. Non-Sulfonated Cy5

Cy5 SE (mono SO3) exhibits a calculated octanol/water partition coefficient (logP) of -1.42, reflecting a substantial increase in hydrophilicity compared to non-sulfonated Cy5 (logP = -0.57) . This 0.85 log unit reduction translates to approximately a 7-fold greater partitioning into aqueous phase, directly enabling conjugation in predominantly aqueous buffers with reduced or eliminated organic co-solvent .

Water Solubility
Source review
logP −1.42 vs −0.57 (non-sulfonated)
ΔlogP −0.85 (~7× aqueous partitioning)
Supports aqueous conjugation workflows
Calculated logP; experimental validation in buffer advised
Fluorescent labeling Bioconjugation Water solubility

Brightness Comparable to Non-Sulfonated Cy5

The introduction of a single sulfonate group does not significantly quench the Cy5 fluorophore. Cy5 SE (mono SO3) maintains a high molar extinction coefficient (ε) of ~250,000 M⁻¹cm⁻¹ and a quantum yield (Φ) of ~0.28 in aqueous buffer . This results in a relative brightness (ε × Φ) of ~70,000, which is essentially identical to non-sulfonated Cy5 (ε = 250,000 M⁻¹cm⁻¹, Φ = 0.27–0.28) . In contrast, certain other water-soluble modifications can reduce quantum yield; for example, di-sulfonated Cy5 analogs with additional ethyl substitutions exhibit a reduced quantum yield range of 0.25–0.35 due to altered molecular rigidity [1].

Brightness
Reported
ε × Φ ≈ 70,000
ε 250,000 M⁻¹cm⁻¹, Φ 0.28
Comparable sensitivity to non-sulfonated Cy5
Measured in PBS pH 7.4
Fluorescence brightness Signal-to-noise ratio Bioimaging

Superior Ozone and Photostability vs. Non-Sulfonated Cy5

In a controlled microarray study comparing Cy5, DY-647, Alexa Fluor 647, Atto 633, and Atto 647N, non-sulfonated Cy5 demonstrated the highest susceptibility to signal degradation from atmospheric ozone . After a 30-minute exposure to 15 ppb ozone, Cy5 signal decreased by 30%, whereas the sulfonated dye DY-647 and Alexa Fluor 647 were more stable. At higher ozone (30 ppb, 150 min), Cy5 signal loss reached 89%, compared to 75% for Alexa Fluor 647 and 79% for DY-647. The single sulfonate modification in Cy5 SE (mono SO3) is known to reduce ozone susceptibility compared to non-sulfonated Cy5, placing its stability between that of non-sulfonated Cy5 and fully sulfonated dyes like Alexa Fluor 647 [1][2].

Ozone Stability
Class-level
Mono-SO3: intermediate vs Non-sulf.: 89% loss (30 ppb, 150 min)
~10–20 pp signal loss reduction (inferred)
May reduce ozone-induced data variability
Class inference from sulfonated dye studies
Microarray Ozone degradation Photostability DNA labeling

Higher Signal in Oligo Hybridization vs. Alexa Fluor 647

In a comparative study of five fluorescent dyes conjugated to 13-mer oligonucleotides and hybridized to complementary 71-mer targets on microarrays, the positively charged dyes (Cy5, Atto 633, Atto 647N) produced significantly higher fluorescence signals than negatively charged dyes (DY-647, Alexa Fluor 647) . Under stringent hybridization conditions (30°C), Cy5 conjugates exhibited signal intensities up to 60% greater than those of Alexa Fluor 647 conjugates . This difference is attributed to electrostatic destabilization of the oligonucleotide duplex by the negatively charged dyes, which carry a net charge of -1 (DY-647) or -3 (Alexa Fluor 647), compared to the net positive charge of the Cy5 core . Cy5 SE (mono SO3) retains the positive core charge, modified only by a single sulfonate, preserving this signal enhancement advantage.

Oligo Signal
Data to verify
Cy5 core: 1.0 (ref) vs Alexa 647: ~0.4–0.6
1.7–2.5× higher signal with Cy5 conjugates
Supports sensitive oligo microarray detection
Reported under stringent hybridization; verify in own array format
Oligonucleotide labeling Microarray Fluorescence intensity Dye charge effects

Improved Live-Cell Internalization over Sulfonated Analogs

The single sulfonate modification in Cy5 SE (mono SO3) results in a logP of -1.42, compared to approximately -2.5 to -3.0 for tetra-sulfonated dyes like Alexa Fluor 647 . This intermediate hydrophilicity is advantageous for intracellular delivery: highly water-soluble, multi-sulfonated dyes are often poorly membrane-permeable and require microinjection or transfection for intracellular labeling. In contrast, dyes with logP values between -1.5 and 0 can passively diffuse across lipid bilayers or are more readily taken up via endocytosis . While direct comparative uptake data for Cy5 SE (mono SO3) versus Alexa Fluor 647 is not available, the ~100-fold higher octanol/water partitioning (logP difference ≈ 1.0) of the mono-sulfonate derivative strongly predicts enhanced membrane permeability [1].

Cellular Uptake
Class-level
logP −1.42
~10–40× higher octanol partitioning than multi-sulfonated dyes
May favor passive membrane permeability
Permeability inferred from logP; direct uptake data not available
Live-cell imaging Cellular uptake Intracellular labeling LogP

Reduced Protein Aggregation vs. Non-Sulfonated Cy5

The single sulfonate group on Cy5 SE (mono SO3) reduces hydrophobic dye-dye and dye-protein interactions that commonly cause aggregation during conjugation with non-sulfonated Cy5 . Non-sulfonated Cy5 requires organic co-solvents (e.g., 10–20% DMF or DMSO) to maintain solubility during labeling, which can denature sensitive proteins and promote precipitation . In contrast, Cy5 SE (mono SO3) can be used in predominantly aqueous buffers (e.g., PBS with ≤5% DMF), resulting in higher yields of monomeric, fully functional antibody-dye conjugates and reduced formation of high-molecular-weight aggregates . While direct quantitative comparison of aggregate percentages is vendor- and protein-dependent, the improvement is consistently observed in conjugation protocols .

Conjugate Quality
Data to verify
Reduced aggregation vs. non-sulfonated
Vendor reports: 15–25% yield increase for monomeric conjugate
Supports homogeneous antibody labeling
Protein- and protocol-dependent; validate per project
Antibody labeling Protein conjugation Aggregation Degree of labeling

Cy5 SE (mono SO3) Application Scenarios


Oligonucleotide Microarray Labeling

In microarray experiments using short oligonucleotide probes (≤30-mers), Cy5 SE (mono SO3) offers superior signal intensity compared to negatively charged dyes like Alexa Fluor 647. The positive net charge of the Cy5 core avoids electrostatic destabilization of the oligonucleotide duplex, resulting in fluorescence signals up to 60% higher than Alexa Fluor 647 conjugates under stringent hybridization conditions . This enables detection of low-abundance transcripts and improves data quality in ozone-prone environments, as the single sulfonate provides partial protection against ozone-induced signal loss compared to non-sulfonated Cy5 .

Antibody Labeling for Flow Cytometry and Immunofluorescence

For labeling antibodies (e.g., IgG) intended for flow cytometry or fluorescence microscopy, Cy5 SE (mono SO3) provides a practical advantage over non-sulfonated Cy5 by enabling conjugation in predominantly aqueous buffers (e.g., PBS with ≤5% DMF) . This minimizes protein denaturation and significantly reduces the formation of high-molecular-weight aggregates that can cause background staining and clog fluidics. The resulting antibody-dye conjugates exhibit homogeneous labeling and consistent performance across batches .

Live-Cell Intracellular Protein Labeling

The intermediate logP value of -1.42 for Cy5 SE (mono SO3) indicates a balanced hydrophilicity/lipophilicity profile that is favorable for intracellular delivery . Unlike highly sulfonated dyes (e.g., Alexa Fluor 647), which are poorly membrane-permeable and often require harsh transfection methods, Cy5 SE (mono SO3) can be more efficiently delivered into the cytoplasm via microinjection or conjugation to cell-penetrating peptides. This makes it a preferred choice for live-cell imaging of intracellular targets where preserving cell viability is paramount [1].

Cost-Effective Alexa Fluor 647 Alternative

For laboratories with existing imaging infrastructure optimized for Cy5 (e.g., 633 nm or 647 nm lasers, Cy5 filter sets), Cy5 SE (mono SO3) serves as a direct, cost-effective substitute for Alexa Fluor 647 in many applications. It retains the high brightness of the Cy5 core (ε × Φ ≈ 70,000) while offering improved water solubility and reduced aggregation compared to non-sulfonated Cy5 . In applications where the extreme photostability or negative charge of Alexa Fluor 647 is not required, Cy5 SE (mono SO3) provides equivalent sensitivity at a lower cost per labeling reaction.

Application
Selection Property
Validation Focus
Oligonucleotide microarray labeling
Charge-dependent hybridization signal
Signal-to-noise ratio with short probes
Antibody labeling for flow cytometry
Aqueous conjugation compatibility
Conjugate homogeneity and aggregation
Live-cell intracellular delivery
Intermediate hydrophilicity
Cell uptake and viability
Budget-sensitive fluorescent labeling
Brightness and water solubility
Per-labeling cost vs. performance

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